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Compound of Interest

Compound Name: NU6102

Cat. No.: B1677023 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
NU6102 is a synthetic, cell-permeable purine derivative that acts as a potent and selective

ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2

(CDK2). This technical guide provides a comprehensive overview of NU6102, including its

chemical properties, mechanism of action, and its effects on the cell cycle and cancer cell

proliferation. Detailed experimental protocols and data are presented to facilitate its use in

research and drug development.

Chemical and Physical Properties
NU6102, with the chemical name O6-Cyclohexylmethyl-2-(4-sulfamoylanilino)purine, is a well-

characterized small molecule inhibitor. Its key properties are summarized in the table below.
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Property Value

CAS Number 444722-95-6[1][2][3][4]

Molecular Formula C₁₈H₂₂N₆O₃S[1][2]

Molecular Weight 402.47 g/mol [1][2]

Appearance White to yellow solid

Solubility Soluble in DMSO

Mechanism of Action and Selectivity
NU6102 functions as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3

complexes.[1] Its inhibitory activity is highly selective for these two CDKs over other kinases, as

demonstrated by in vitro kinase assays.

Kinase Target IC₅₀ (nM)

CDK2/cyclin A3 5.4[1]

CDK1/cyclin B 9.5[1]

ROCKII 600[1]

PDK1 800[1]

DYRK1A 900[1]

CDK4/D1 1600[1]

The mechanism of action involves NU6102 binding to the ATP-binding pocket of the CDK,

thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle

progression.
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Mechanism of Action of NU6102

CDK1/2-Cyclin Complex

CDK1/2 Substrate ProteinPhosphorylates

Cyclin

ATP

Binds to
active site

Phosphorylated SubstrateBecomes

NU6102

Competitively
inhibits ATP

binding

Click to download full resolution via product page

Fig. 1: Competitive inhibition of CDK1/2 by NU6102.

Biological Effects
Cell Cycle Arrest
NU6102 has been shown to induce cell cycle arrest in a phase-dependent manner. In

asynchronously growing cancer cell lines, treatment with NU6102 leads to a G2/M phase

arrest. In contrast, when cells are synchronized and then released from serum starvation,

NU6102 causes a G1/S phase arrest. This demonstrates its role in disrupting the normal

progression of the cell cycle at critical checkpoints.

Anti-proliferative Activity
NU6102 exhibits anti-proliferative properties against various cancer cell lines. The growth

inhibitory effects are quantified by GI₅₀ (concentration for 50% growth inhibition) and LC₅₀

(lethal concentration for 50% of cells) values.
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Cell Line GI₅₀ (µM) LC₅₀ (µM)

MCF-7 (Breast Carcinoma) 8 Not Reported

SKUT-1B (Uterine Sarcoma) Not Reported 2.6 (24h exposure)[1]

The anti-proliferative effects are linked to the inhibition of CDK1 and CDK2, which leads to the

downstream inhibition of retinoblastoma protein (Rb) phosphorylation.
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NU6102 Signaling Pathway in Cell Cycle Control
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Fig. 2: Effect of NU6102 on the Rb-E2F pathway.
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Experimental Protocols
The following are general methodologies for key experiments involving CDK inhibitors like

NU6102. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with

NU6102 using propidium iodide (PI) staining and flow cytometry.

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

Treatment: Treat cells with the desired concentrations of NU6102 or vehicle control (e.g.,

DMSO) for the specified duration (e.g., 24 hours).

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently.

Cells can be stored at -20°C.

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the

cell pellet in a staining solution containing propidium iodide and RNase A.

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be

proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M

phases.

In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of NU6102 on

CDK1/2 kinase activity.

Reaction Setup: In a microplate, combine the purified active CDK1/cyclin B or CDK2/cyclin

A3 enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of NU6102 in

a kinase reaction buffer.

Initiation: Start the kinase reaction by adding ATP (can be radiolabeled, e.g., [γ-³²P]ATP).
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Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading

buffer).

Detection: The amount of phosphorylated substrate can be quantified. If using radiolabeled

ATP, this can be done by SDS-PAGE followed by autoradiography or by using a scintillation

counter. Non-radioactive methods often employ antibodies specific to the phosphorylated

substrate or luminescence-based ATP detection kits.

Data Analysis: Determine the IC₅₀ value of NU6102 by plotting the percentage of kinase

inhibition against the logarithm of the inhibitor concentration.
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Experimental Workflow for In Vitro Kinase Assay
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Fig. 3: Workflow for determining kinase inhibition.
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In Vivo Studies
While NU6102 itself has limited solubility, a water-soluble prodrug, NU6301, has been

developed for in vivo applications. NU6301 is rapidly converted to NU6102 in plasma. In mouse

xenograft models using SKUT-1B tumor cells, administration of NU6301 led to tumor growth

delay and inhibition of Rb phosphorylation in the tumor tissue, demonstrating the in vivo

efficacy of NU6102.

Conclusion
NU6102 is a valuable research tool for studying the roles of CDK1 and CDK2 in cell cycle

regulation and as a lead compound for the development of anti-cancer therapeutics. Its high

potency and selectivity make it a precise instrument for dissecting the complex signaling

pathways governed by these key kinases. The information and protocols provided in this guide

are intended to support researchers in effectively utilizing NU6102 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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